Mibenratide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

- These receptors are crucial for regulating heart function, particularly in conditions like heart failure.

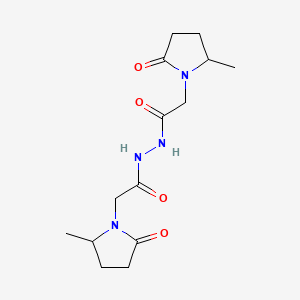

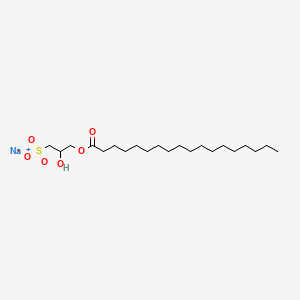

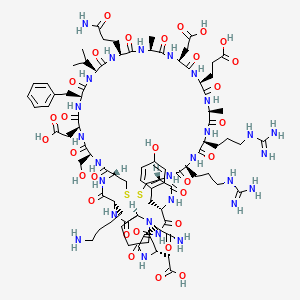

Mibenratide: is a small cyclic peptide that acts as an adrenergic β1 receptor antagonist . This means it specifically targets and inhibits the β1 subtype of adrenergic receptors.

Preparation Methods

- Unfortunately, specific synthetic routes and reaction conditions for Mibenratide are not widely documented in the available literature.

- it’s synthesized as a cyclic peptide, likely involving solid-phase peptide synthesis (SPPS) or solution-phase methods.

- Industrial production methods are proprietary and may not be publicly disclosed.

Chemical Reactions Analysis

- Common reactions include peptide bond formation, disulfide bridge formation, and cyclization.

- Reagents used in peptide synthesis (e.g., coupling agents, protecting groups) play a crucial role.

- Major products are different conformations of the cyclic peptide.

Mibenratide: undergoes various chemical reactions, although detailed studies are limited.

Scientific Research Applications

Cardiovascular Research: Given its β1 receptor antagonism, Mibenratide is studied in heart failure research .

Autoimmune Disorders: It may have implications in autoimmune diseases where β1 receptors are involved.

Pharmacology: Investigating its pharmacokinetics and pharmacodynamics is essential.

Mechanism of Action

- This antagonism affects heart rate, contractility, and blood pressure regulation.

- Molecular targets include the β1 receptor itself and downstream signaling pathways.

Mibenratide: blocks β1 adrenergic receptors, reducing their activation by endogenous catecholamines (like adrenaline).

Comparison with Similar Compounds

Unique Features: stands out due to its cyclic structure and β1 receptor specificity.

Similar Compounds: While no direct analogs exist, other β blockers (e.g., metoprolol, atenolol) share β1 receptor affinity.

Properties

CAS No. |

1239011-83-6 |

|---|---|

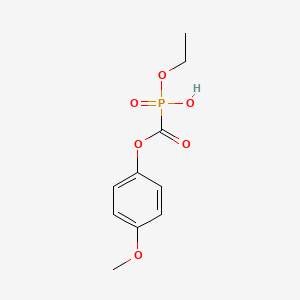

Molecular Formula |

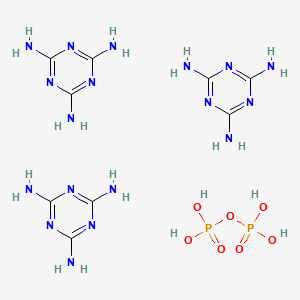

C87H129N27O30S2 |

Molecular Weight |

2097.3 g/mol |

IUPAC Name |

3-[(1R,4S,7S,10S,13S,16S,19S,22S,25S,28S,31S,34S,37R,40S,43S,49S,52S,55S)-40-(4-aminobutyl)-52-(2-amino-2-oxoethyl)-22-(3-amino-3-oxopropyl)-28-benzyl-4,7-bis(3-carbamimidamidopropyl)-16,31,49-tris(carboxymethyl)-34-(hydroxymethyl)-55-[(4-hydroxyphenyl)methyl]-10,19-dimethyl-3,6,9,12,15,18,21,24,27,30,33,36,39,42,48,51,54,57-octadecaoxo-25-propan-2-yl-59,60-dithia-2,5,8,11,14,17,20,23,26,29,32,35,38,41,47,50,53,56-octadecazatricyclo[35.20.4.043,47]henhexacontan-13-yl]propanoic acid |

InChI |

InChI=1S/C87H129N27O30S2/c1-40(2)67-84(143)103-49(23-25-61(89)117)70(129)98-42(4)69(128)104-54(34-64(121)122)77(136)101-50(24-26-63(119)120)71(130)97-41(3)68(127)99-47(16-10-28-95-86(91)92)72(131)100-48(17-11-29-96-87(93)94)74(133)111-58-38-145-146-39-59(82(141)110-57(37-115)80(139)108-55(35-65(123)124)78(137)105-52(79(138)113-67)31-43-13-6-5-7-14-43)112-73(132)46(15-8-9-27-88)102-83(142)60-18-12-30-114(60)85(144)56(36-66(125)126)109-76(135)53(33-62(90)118)107-75(134)51(106-81(58)140)32-44-19-21-45(116)22-20-44/h5-7,13-14,19-22,40-42,46-60,67,115-116H,8-12,15-18,23-39,88H2,1-4H3,(H2,89,117)(H2,90,118)(H,97,130)(H,98,129)(H,99,127)(H,100,131)(H,101,136)(H,102,142)(H,103,143)(H,104,128)(H,105,137)(H,106,140)(H,107,134)(H,108,139)(H,109,135)(H,110,141)(H,111,133)(H,112,132)(H,113,138)(H,119,120)(H,121,122)(H,123,124)(H,125,126)(H4,91,92,95)(H4,93,94,96)/t41-,42-,46-,47-,48-,49-,50-,51-,52-,53-,54-,55-,56-,57-,58-,59-,60-,67-/m0/s1 |

InChI Key |

CQXYENUJCPYPTI-LZUXSVOASA-N |

Isomeric SMILES |

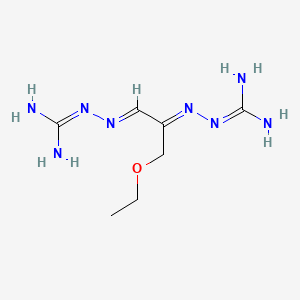

C[C@H]1C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H]2CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CCC(=O)O)CC(=O)O)C)CCC(=O)N)C(C)C)CC3=CC=CC=C3)CC(=O)O)CO)NC(=O)[C@@H](NC(=O)[C@@H]4CCCN4C(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC2=O)CC5=CC=C(C=C5)O)CC(=O)N)CC(=O)O)CCCCN)CCCNC(=N)N)CCCNC(=N)N |

Canonical SMILES |

CC1C(=O)NC(C(=O)NC(C(=O)NC2CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCC(=O)O)CC(=O)O)C)CCC(=O)N)C(C)C)CC3=CC=CC=C3)CC(=O)O)CO)NC(=O)C(NC(=O)C4CCCN4C(=O)C(NC(=O)C(NC(=O)C(NC2=O)CC5=CC=C(C=C5)O)CC(=O)N)CC(=O)O)CCCCN)CCCNC(=N)N)CCCNC(=N)N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.